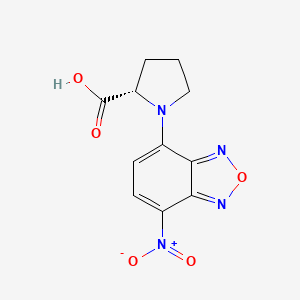

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-

Vue d'ensemble

Description

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-, commonly known as NBD-Proline, is a fluorescent amino acid derivative used in various scientific research applications. It is widely used as a probe to investigate protein folding, binding, and conformational changes.

Applications De Recherche Scientifique

Catalyst for Synthesis of Triarylpyridines

L-Proline functionalized magnetic nanoparticles have been used as a magnetically reusable nanocatalyst for the one-pot synthesis of 2,4,6-triarylpyridines . This method is efficient and provides the products in high to excellent yield under solvent-free conditions .

Organocatalyst in Organic Synthesis

L-Proline and its derivatives have been used as powerful organocatalysts in many reactions, such as Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α-selenenylation, oxidation, chlorination, and others .

Development of Chiral Ionic Liquids (CILs)

L-Proline has been used as a cation or anion combined with suitable counter-ions to develop novel CILs . These CILs have been prepared using simple and efficient synthetic methodologies, allowing for good yields .

Synthesis of 1,3-Indandione or Malononitrile

A mixture of 1,3-indandione or malononitrile, isatin, enamine, and L-proline in refluxing 1-propanol has been used for the synthesis of new compounds .

Study of Cellular Metabolism and Regulation of Macromolecule Synthesis L-Proline analogues have been used as valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Mécanisme D'action

Target of Action

The primary targets of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- are Glutathione S-transferases (GSTs), a superfamily of enzymes present in human tissues . These enzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

This compound interacts with its targets, the GSTs, in a unique way. It behaves like a suicide inhibitor for GSTs, binding to the H-site and conjugating with GSH to form a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The affected pathway is the glutathione conjugation pathway, which is part of the phase II detoxification system. The compound’s action on this pathway results in the inhibition of GSTs, which can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell .

Pharmacokinetics

It is known that the compound preferentially partitions into the more ordered cholesterol and sphingolipid-enriched microdomain known as a lipid "raft" . This suggests that the compound may have good bioavailability and can effectively reach its target sites within the cell .

Result of Action

The inhibition of GSTs by this compound can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell . This can trigger apoptosis in several human tumor cell lines .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other lipids in the cell membrane can affect the compound’s partitioning into lipid “rafts” and thus its ability to reach its target sites . Additionally, the pH and temperature of the environment can potentially affect the compound’s stability and activity .

Propriétés

IUPAC Name |

(2S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWDSQYPOCTRRA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554253 | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- | |

CAS RN |

81432-12-4 | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

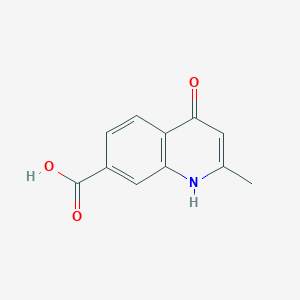

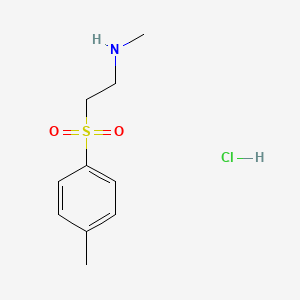

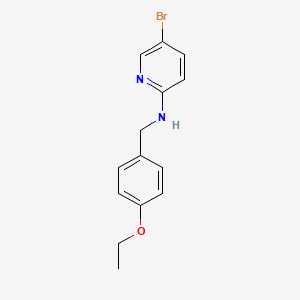

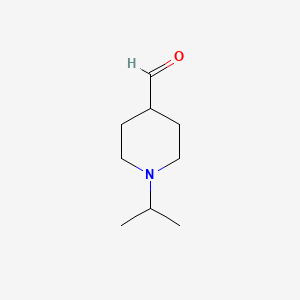

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

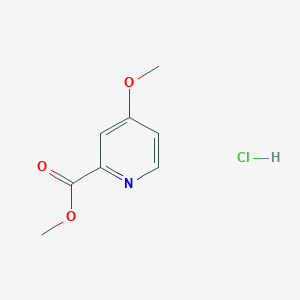

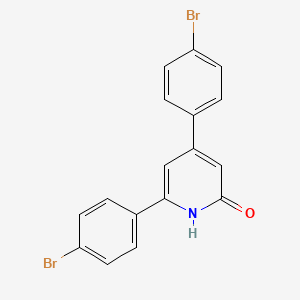

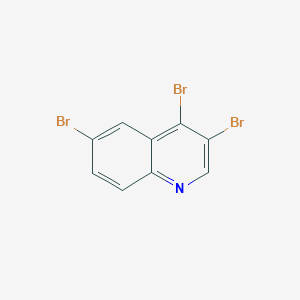

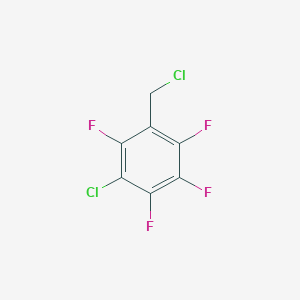

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(4-iodo-phenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1627931.png)

![2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627932.png)

![[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl](/img/structure/B1627951.png)